(5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE
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Overview
Description
(5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE typically involves the reaction of 5,5-dimethylpyrrolidine with formaldehyde, followed by reduction to yield the corresponding alcohol. The hydrochloride salt is then formed by treating the alcohol with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvents: Common solvents like ethanol or methanol
Catalysts: Acid catalysts such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Purification: Techniques like crystallization or distillation to purify the final product
Quality Control: Ensuring the product meets industry standards for purity and consistency
Chemical Reactions Analysis
Types of Reactions
(5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Reduction reactions to yield different alcohol derivatives
Substitution: Nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents depending on the reaction type
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Various alcohol derivatives
Substitution Products: Compounds with different functional groups attached to the pyrrolidine ring
Scientific Research Applications
(5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals
Mechanism of Action
The mechanism of action of (5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting specific enzymes to alter metabolic pathways
Receptor Binding: Binding to receptors to modulate signal transduction pathways
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a similar structure but without the dimethyl and hydroxymethyl groups
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom
2-Pyrrolidinemethanol: A similar compound with a hydroxymethyl group attached to the pyrrolidine ring
Uniqueness
(5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
(5,5-dimethylpyrrolidin-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)4-3-6(5-9)8-7;/h6,8-9H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVUZCVKXFRHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)CO)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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